![molecular formula C19H16N4O2S B2602650 N-benzyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251620-23-1](/img/structure/B2602650.png)
N-benzyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is a complex organic compound. It belongs to the class of compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . The compound is a derivative of N-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-sulfonamide .
Synthesis Analysis
The synthesis of N-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-sulfonamide involves a mixture of thiol with H2O2 and POCl3 stirred in CH3CN at 25°C for 5 minutes . The completion of reactions was monitored by TLC .Molecular Structure Analysis
The molecular structure of N-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-sulfonamide is characterized by the combination of quinoxaline, 1,2,4-triazole, and sulfonamide pharmacophores . The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer using the GAUSSIAN 16W program package .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-sulfonamide were monitored by TLC . The reaction conditions were optimized for high regioselectivity, good functional group tolerance, and a wide substrate scope .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Synthesis Techniques : N-benzyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide and its derivatives can be synthesized through various chemical reactions, including the reaction of quinoline and isoquinoline with certain sulfonamides, resulting in the formation of triazole compounds. These compounds undergo further transformations, such as aromatization and 1,2-elimination of benzenesulfinic acid to achieve the desired structures (Ito et al., 1980).
Molecular Structure Analysis : Detailed structural analysis, including the use of infrared, MS, 1H NMR, 13C NMR, DEPT, H-H COSY, HMBC, and HSQC spectral analysis, is a crucial part of studying these compounds. This thorough analysis aids in understanding the chemical properties and potential applications of these molecules (Soliman et al., 2020).
Crystallography and Bonding : The crystal structure and bonding nature of these compounds are also of significant interest. For instance, the compound N-(2,6-difluorophenyl)-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide was examined to understand its planar structure, bonding angles, and molecular chains, contributing to the understanding of its chemical behavior and stability (Hu et al., 2005).
Biological Impacts and Applications
Antimicrobial Properties : These compounds exhibit significant antimicrobial properties. The synthesis and subsequent screening of various derivatives have shown notable antibacterial and antifungal activities. This makes them potential candidates for developing new antimicrobial agents to combat various infections (Elgemeie et al., 2017).
Herbicidal Activity : Certain derivatives of this compound possess excellent herbicidal activity. This indicates their potential use in agriculture to control the growth of unwanted vegetation. The specificity and potency of these compounds could lead to more efficient and environmentally friendly herbicides (Moran, 2003).
Insecticidal Agents : Some derivatives have been specifically synthesized for their potential use as insecticidal agents. The toxicological, biochemical, and biological impacts of these compounds on pests like the cotton leafworm have been studied, showing promising results in pest control (Soliman et al., 2020).
Mécanisme D'action
Target of Action
N-benzyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a synthetic compound that has been studied for its potential anticancer activity Similar compounds have been known to interact with biological receptors of high affinity .
Mode of Action
The mode of action of this compound involves its interaction with these biological targets. The compound’s dipole character, hydrogen bonding capacity, rigidity, and specific solubility allow it to interact effectively with these targets
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to their anticancer action .
Result of Action
Similar compounds have been known to exhibit anticancer activity against various human cancer cell lines .
Propriétés
IUPAC Name |
N-benzyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c24-26(25,18-11-12-19-21-20-15-22(19)14-18)23(17-9-5-2-6-10-17)13-16-7-3-1-4-8-16/h1-12,14-15H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHJRLWJBXKCBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-[6-(thiophene-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate](/img/structure/B2602568.png)
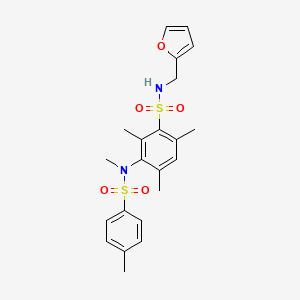


![3-(benzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2602572.png)
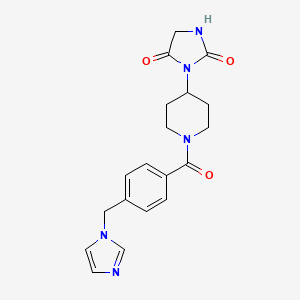
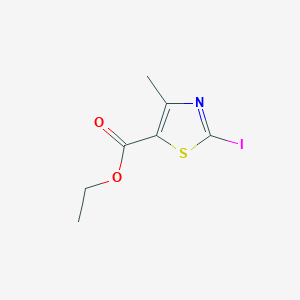
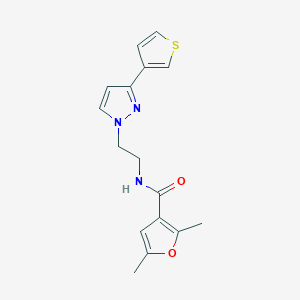

![N-(cyanomethyl)-N-propyl-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B2602584.png)
![Spiro[2.3]hexan-4-one](/img/structure/B2602585.png)
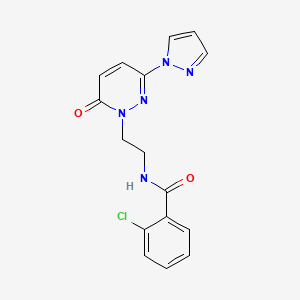
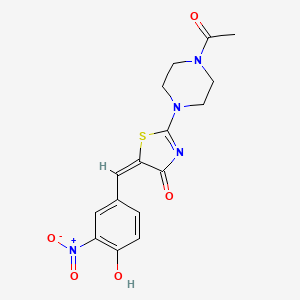
![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-(2-thienyl)pyrimidine](/img/structure/B2602590.png)
